N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

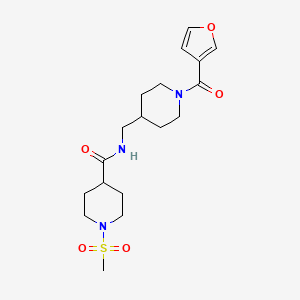

The compound N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide features a bis-piperidine scaffold connected via a methylene bridge. Key structural elements include:

Properties

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O5S/c1-27(24,25)21-9-4-15(5-10-21)17(22)19-12-14-2-7-20(8-3-14)18(23)16-6-11-26-13-16/h6,11,13-15H,2-5,7-10,12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRIWILZTKPKSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the furan-3-carbonyl group and the methylsulfonyl group. Common reagents used in these steps include piperidine, furan-3-carboxylic acid, and methylsulfonyl chloride. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide” can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action for “N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide” would depend on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function. The molecular targets could include receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Key Features

A comparative analysis of structurally related piperidine-carboxamide derivatives is presented below.

²Estimated using molecular modeling tools.

Functional Group Impact on Properties

- Furan vs.

- Methylsulfonyl vs. Piperazinyl (AB13868) : The methylsulfonyl group in the target compound increases metabolic stability, whereas the piperazinyl group in AB13868 may enhance solubility via protonation at physiological pH .

- Carboxamide Linkers : The rigid carboxamide bridge in the target compound contrasts with the flexible sulfonamide in , which could affect target binding specificity.

Pharmacological Inferences

- Antiviral Potential: Structural similarity to SARS-CoV-2 inhibitors in (e.g., naphthalene derivatives) implies possible utility in viral entry inhibition.

Biological Activity

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a piperidine core and functional groups such as furan and methylsulfonyl, suggest diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, potential therapeutic uses, and relevant research findings.

Structural Characteristics

The compound's structure can be dissected into several key components:

- Piperidine Ring : A six-membered ring containing nitrogen, known for its role in various pharmacological agents.

- Furan Moiety : A five-membered aromatic ring that can enhance biological activity through its electron-rich nature.

- Methylsulfonyl Group : This group may contribute to the compound's solubility and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of piperidine compounds can induce apoptosis and cell cycle arrest in various pathogens, including Candida auris. For instance, related piperidine-based compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against certain fungal strains, indicating strong antimicrobial potential .

2. Anticancer Properties

The benzoylpiperidine fragment has been identified as a privileged structure in medicinal chemistry. Compounds with similar structures have exhibited significant antiproliferative effects on human cancer cell lines, with IC50 values ranging from 19.9 to 75.3 µM . The mechanism often involves inhibition of key enzymes or pathways critical for cancer cell survival.

3. Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies on related compounds indicate their ability to inhibit monoacylglycerol lipase (MAGL), which plays a role in cannabinoid metabolism and has implications for pain relief and inflammation .

Case Studies

Several studies have explored the biological activity of piperidine derivatives, providing insights into the potential applications of this compound:

Mechanistic Insights

The biological activity of this compound likely stems from its ability to interact with various biological targets:

- Cell Membrane Disruption : Similar compounds have been shown to disrupt fungal cell membranes, leading to cell death.

- Apoptosis Induction : The ability to trigger apoptotic pathways is crucial for its anticancer properties.

- Enzyme Interaction : The structural features allow for binding to active sites of enzymes, inhibiting their function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.